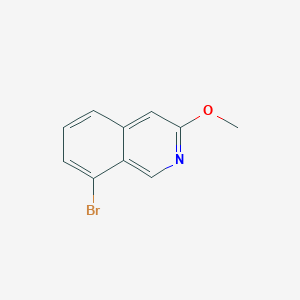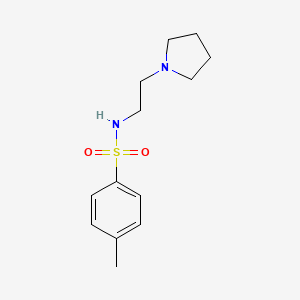![molecular formula C19H27N3O2 B1504882 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine CAS No. 875900-94-0](/img/structure/B1504882.png)
1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with an indole moiety and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and piperazine.
Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
N-Boc Protection: The formylated indole is then protected with a tert-butyl (dimethyl)silyl group.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The alcoholic hydroxy group is protected with tert-butyl (dimethyl)silyl chloride.
Coupling: The protected indole is coupled with piperazine under suitable conditions to form the desired product
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives .
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine is not well-characterized. it is believed to interact with specific molecular targets and pathways in biological systems, similar to other indole derivatives. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate is unique due to its specific combination of an indole moiety and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
875900-94-0 |
|---|---|
Formule moléculaire |
C19H27N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)9-8-15-14-20-17-7-5-4-6-16(15)17/h4-7,14,20H,8-13H2,1-3H3 |
Clé InChI |
FKCFYGHUOXZTAQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



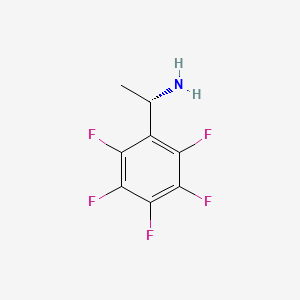
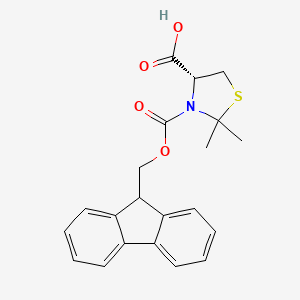
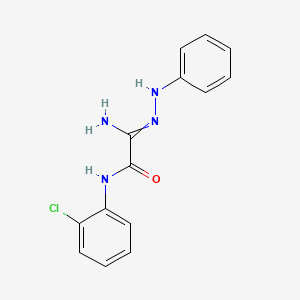
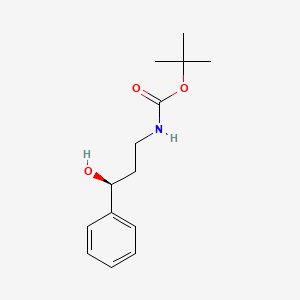
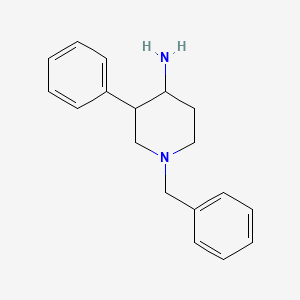

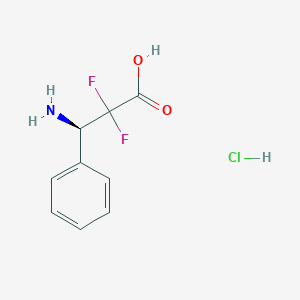
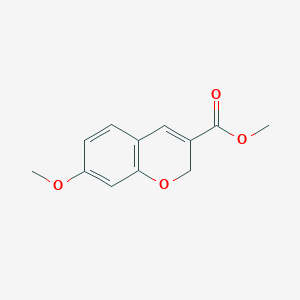
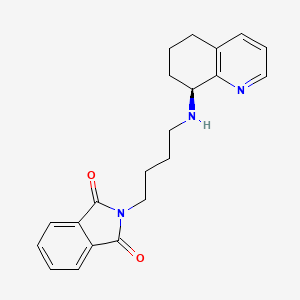

![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)
